molecular formula C23H23N3O3S B11442426 3-(3,4-dimethylphenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(3,4-dimethylphenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11442426
M. Wt: 421.5 g/mol
InChI Key: YZITYFLOFQMQFX-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHYLPHENYL)-8-(4-HYDROXY-3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLPHENYL)-8-(4-HYDROXY-3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Pyridothiadiazine Core: This involves the cyclization of appropriate precursors under specific conditions to form the pyridothiadiazine ring system.

    Functional Group Modifications: Introduction of the 3,4-dimethylphenyl and 4-hydroxy-3-methoxyphenyl groups through various substitution reactions.

    Final Cyclization and Carbonitrile Formation: The final step involves the formation of the carbonitrile group, which is crucial for the compound’s stability and reactivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHYLPHENYL)-8-(4-HYDROXY-3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonitrile group to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3,4-DIMETHYLPHENYL)-8-(4-HYDROXY-3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLPHENYL)-8-(4-HYDROXY-3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-HYDROXY-3-METHOXYPHENYL)PROPIONIC ACID: Shares the hydroxy-methoxyphenyl group.

    2,2-BIS(4-HYDROXY-3,5-DIMETHYLPHENYL)PROPANE: Contains similar dimethylphenyl groups.

Uniqueness

What sets 3-(3,4-DIMETHYLPHENYL)-8-(4-HYDROXY-3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE apart is its unique combination of functional groups and the pyridothiadiazine core, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C23H23N3O3S/c1-14-4-6-17(8-15(14)2)25-12-26-22(28)10-18(19(11-24)23(26)30-13-25)16-5-7-20(27)21(9-16)29-3/h4-9,18,27H,10,12-13H2,1-3H3

InChI Key

YZITYFLOFQMQFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=C(C=C4)O)OC)C

Origin of Product

United States

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